molecular formula C12H10Cl2N2O2S B2833181 2,4-dichloro-N-(6-methylpyridin-2-yl)benzenesulfonamide CAS No. 941003-55-0

2,4-dichloro-N-(6-methylpyridin-2-yl)benzenesulfonamide

Cat. No. B2833181
M. Wt: 317.18
InChI Key: HQDIUXTYKJTJMO-UHFFFAOYSA-N
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Description

Physical And Chemical Properties Analysis

The physical and chemical properties of “2,4-dichloro-N-(6-methylpyridin-2-yl)benzenesulfonamide” are not directly available from the search results .

Scientific Research Applications

DNA Binding and Anticancer Activity

  • Mixed-Ligand Copper(II)-Sulfonamide Complexes: Research on ternary complexes involving sulfonamide derivatives, including those similar to 2,4-dichloro-N-(6-methylpyridin-2-yl)benzenesulfonamide, has shown significant DNA binding, DNA cleavage, and antiproliferative activity against yeast and human tumor cells. These complexes demonstrate the role of sulfonamide derivatives in modulating interactions with DNA and inducing cell death primarily through apoptosis, highlighting their potential in anticancer applications (González-Álvarez et al., 2013).

Molecular Structures and Nonlinear Optics

  • 4-Amino-1-methylpyridinium Benzenesulfonate Salts: A study on the preparation and crystal structures of benzenesulfonate salts related to the subject compound revealed their crystallization into noncentrosymmetric structures suitable for second-order nonlinear optics applications. This work showcases the utility of these compounds in the development of nonlinear optical materials (Anwar et al., 2000).

Chemosensing and Bioimaging

  • Colorimetric and Fluorescence Chemosensing Probe: A derivative was developed for the selective detection of Sn2+ ions, demonstrating the versatility of sulfonamide-based compounds in environmental monitoring and bioimaging. This probe's ability to distinguish Sn2+ ions in cancer versus normal cells further underscores its potential in biomedical research (Ravichandiran et al., 2020).

Carbonic Anhydrase Inhibition

  • Carbonic Anhydrase Inhibitory Effects: Research on sulfonamide derivatives has identified potent inhibitory effects on carbonic anhydrase isoenzymes, critical for various physiological functions. These findings support the exploration of sulfonamide compounds for therapeutic uses, including the treatment of conditions like glaucoma and epilepsy (Gul et al., 2016).

Herbicide Selectivity and Metabolism

  • Herbicide Selectivity for Cereals: A study on the metabolism of chlorsulfuron, a compound structurally related to 2,4-dichloro-N-(6-methylpyridin-2-yl)benzenesulfonamide, in plants highlights its selective herbicidal action for small grains. The ability of cereal plants to metabolize this herbicide to an inactive product contrasts with the limited metabolism in sensitive broadleaf plants, offering insights into herbicide design and application (Sweetser et al., 1982).

Safety And Hazards

The safety and hazards associated with “2,4-dichloro-N-(6-methylpyridin-2-yl)benzenesulfonamide” are not directly available from the search results .

properties

IUPAC Name

2,4-dichloro-N-(6-methylpyridin-2-yl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10Cl2N2O2S/c1-8-3-2-4-12(15-8)16-19(17,18)11-6-5-9(13)7-10(11)14/h2-7H,1H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQDIUXTYKJTJMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC=C1)NS(=O)(=O)C2=C(C=C(C=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10Cl2N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4-dichloro-N-(6-methylpyridin-2-yl)benzenesulfonamide

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